

Galloflavin Potassium: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity

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Compound of Interest

Compound Name: Galloflavin Potassium

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Abstract

Galloflavin, a synthetic compound derived from gallic acid, and its potassium salt have emerged as potent inhibitors of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] This heightened glycolytic activity, known as the Warburg effect, is a hallmark of many cancer cells, making LDH a promising target for anticancer therapies.[3][4] Galloflavin has demonstrated the ability to impede the proliferation of various cancer cell lines by disrupting cellular metabolism, leading to apoptosis and cell cycle arrest.[5][6] This technical guide provides a comprehensive overview of the synthesis of **Galloflavin potassium**, its chemical and physical properties, and its multifaceted biological activities, with a focus on the underlying signaling pathways. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Synthesis and Chemical Properties

Galloflavin is synthesized from gallic acid, a naturally occurring phenolic acid.[2][5] The potassium salt is subsequently prepared to enhance its solubility and handling properties for biological assays.

Synthesis of Galloflavin

While a detailed, step-by-step protocol for the synthesis of Galloflavin from gallic acid is described by Manerba et al. (2012), the core methodology involves the oxidative coupling of gallic acid in an aqueous alkaline solution, followed by acidification to yield the final product.^[4]

Preparation of Galloflavin Potassium

To prepare the potassium salt, Galloflavin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and treated with a stoichiometric amount of potassium hydroxide or another suitable potassium salt. The resulting **Galloflavin potassium** can then be precipitated, collected, and dried.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Galloflavin and its potassium salt is provided in the table below.

Property	Value	Reference
Galloflavin		
Molecular Formula	C ₁₂ H ₆ O ₈	[7]
Molecular Weight	278.17 g/mol	[7]
Appearance	Yellow to brown solid	[1]
CAS Number	568-80-9	[7]
Galloflavin Potassium		
Molecular Formula	C ₁₂ H ₅ KO ₈	[8]
Molecular Weight	316.26 g/mol	[8][9]
CAS Number	1780260-20-9	[9]
Solubility		
DMSO	≥ 0.5 mg/mL (1.80 mM)	[1]
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)	≥ 0.5 mg/mL (1.80 mM)	[1]
In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline))	≥ 0.5 mg/mL (1.80 mM)	[1]
In vivo formulation (10% DMSO, 90% Corn Oil)	0.5 mg/mL (1.80 mM) (suspended)	[1]
Storage		
Powder	-20°C for 3 years	[1]
In solvent	-80°C for 6 months, -20°C for 1 month	[1]
Spectroscopic Data		
UV-Vis Absorbance	Maxima at 274, 375, and 445 nm	[2]

Biological Activity and Mechanism of Action

Galloflavin potassium's primary mechanism of action is the inhibition of lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD⁺.[\[1\]](#)[\[2\]](#)

Lactate Dehydrogenase Inhibition

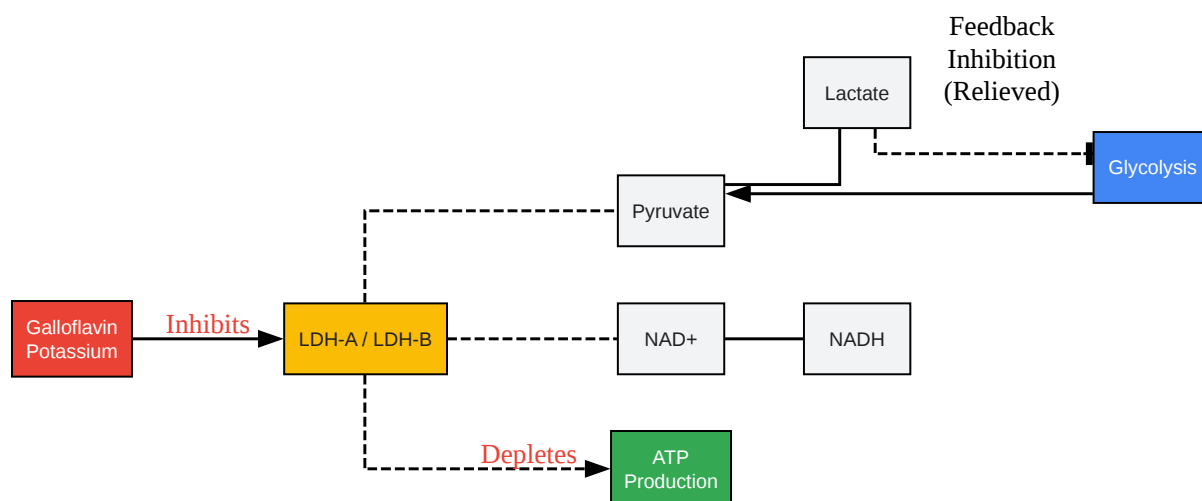
Galloflavin inhibits both human LDH-A and LDH-B isoforms by binding to the free enzyme, rather than competing with the substrate (pyruvate) or the cofactor (NADH).[\[4\]](#) This non-competitive inhibition disrupts the high glycolytic rate of cancer cells, leading to a decrease in ATP production and ultimately, cell death.[\[6\]](#)[\[10\]](#)

Parameter	Value	Reference
Ki for LDH-A (in competition with pyruvate)	5.46 μ M	[1] [6]
Ki for LDH-B (in competition with pyruvate)	15.06 μ M	[1] [6]

Signaling Pathways Modulated by Galloflavin Potassium

Galloflavin potassium exerts its anticancer effects through the modulation of several key signaling pathways.[\[5\]](#)

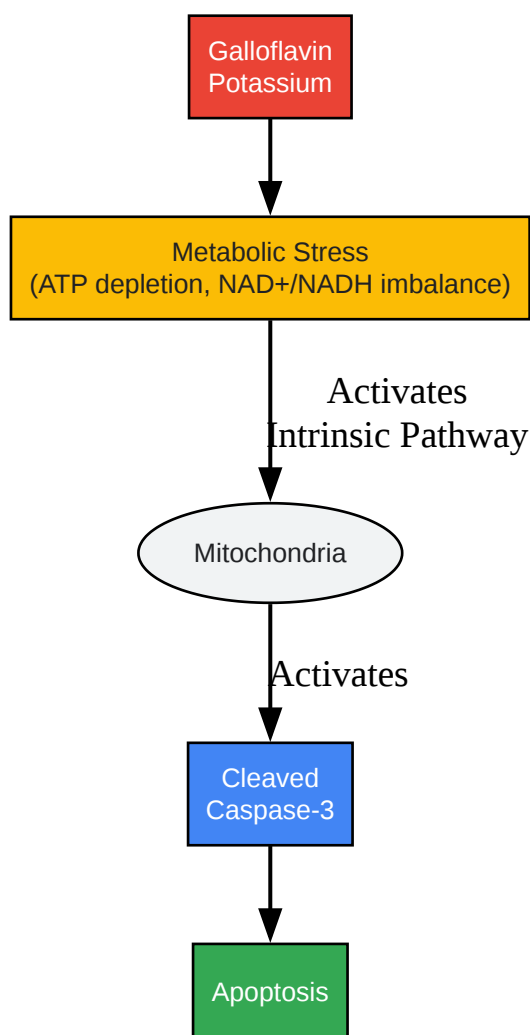
By inhibiting LDH, Galloflavin blocks the conversion of pyruvate to lactate, leading to a bottleneck in glycolysis. This results in reduced ATP production and an increase in intracellular pyruvate. The disruption of the NAD⁺/NADH balance also contributes to metabolic stress.



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Fig. 1: Galloflavin's Inhibition of LDH and Glycolysis.

The metabolic stress induced by Galloflavin triggers the intrinsic pathway of apoptosis, characterized by the cleavage of caspase-3.^{[5][11]} This leads to programmed cell death in cancer cells.



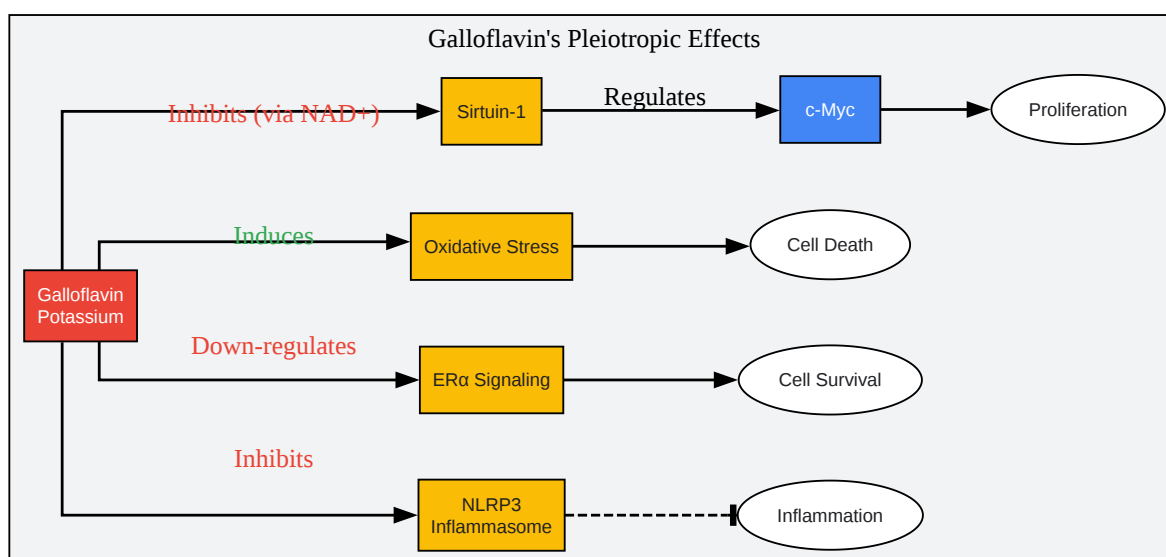
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Fig. 2: Apoptosis Induction by Galloflavin.

Galloflavin has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5] This is a common consequence of cellular stress and metabolic disruption.

Recent studies have indicated that Galloflavin can also interact with other signaling molecules. It has been shown to bind to the NLRP3 inflammasome, potentially inhibiting its activation and the subsequent release of pro-inflammatory cytokines.[12] Furthermore, in certain cancer cell types, Galloflavin can down-regulate ER α -mediated signaling, a key survival pathway in hormone-responsive cancers.[5] In other contexts, it can induce an oxidative stress response.

[5] In Burkitt lymphoma cells, LDH inhibition by galloflavin leads to decreased NAD⁺ levels, which in turn inhibits sirtuin-1 and causes a reduction in MYC protein levels.[13]



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Fig. 3: Modulation of Key Signaling Pathways by Galloflavin.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the activity of **Galloflavin potassium**.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is adapted from methodologies used in the characterization of LDH inhibitors.[7]

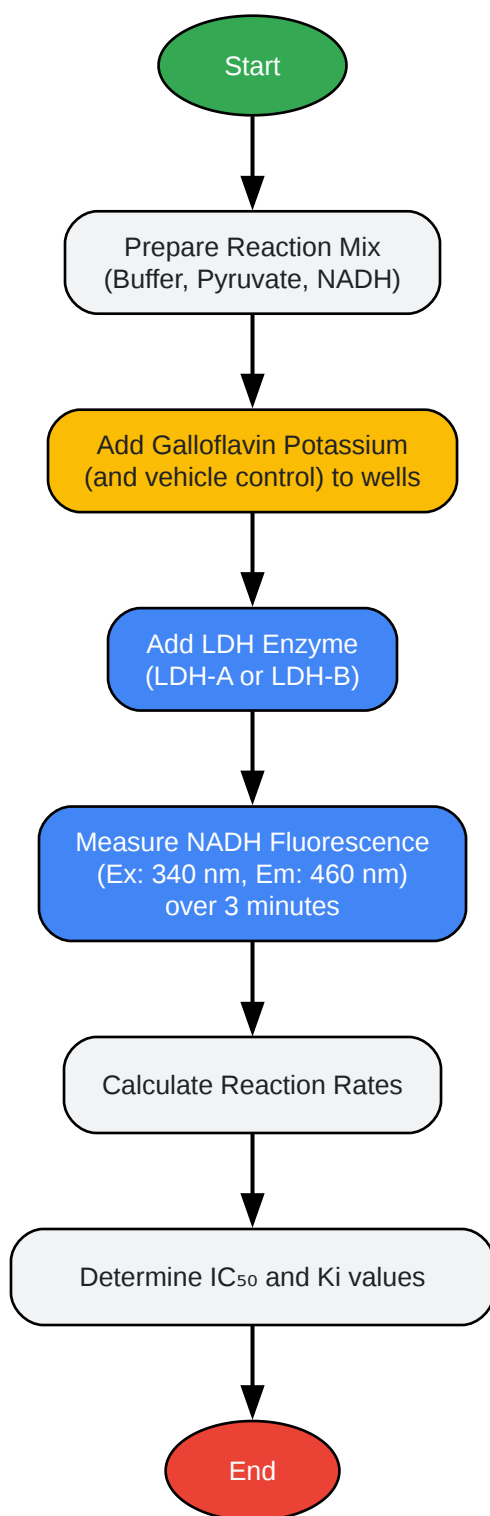
Materials:

- Human LDH-A and LDH-B enzymes

- 100 mM Phosphate buffer (pH 7.5)
- Pyruvate solution (1 mM)
- NADH solution (150 μ M)
- **Galloflavin potassium** stock solution (in DMSO)
- 96-well microplate (black, clear bottom)
- Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

- Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 μ M NADH.
- Add scalar amounts of **Galloflavin potassium** (e.g., 0-500 μ M final concentrations) to the wells of the 96-well plate. Include a vehicle control (DMSO).
- Add the appropriate amount of human LDH-A or LDH-B (e.g., 0.015 U/mL final concentration) to initiate the reaction.
- Immediately place the plate in the fluorescence plate reader.
- Monitor the decrease in NADH fluorescence (oxidation of NADH to NAD⁺) over a period of 3 minutes at 37°C.
- Calculate the rate of reaction for each concentration of **Galloflavin potassium**.
- Determine the IC₅₀ and K_i values by plotting the reaction rates against the inhibitor concentration and fitting the data to an appropriate enzyme inhibition model.



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Fig. 4: Workflow for LDH Inhibition Assay.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability after treatment with a compound. [\[11\]](#)

Materials:

- Cancer cell lines (e.g., endometrial, breast)
- Complete cell culture medium
- **Galloflavin potassium** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plate
- Microplate reader (absorbance at 570 nm)

Procedure:

- Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of **Galloflavin potassium** for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).
- After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

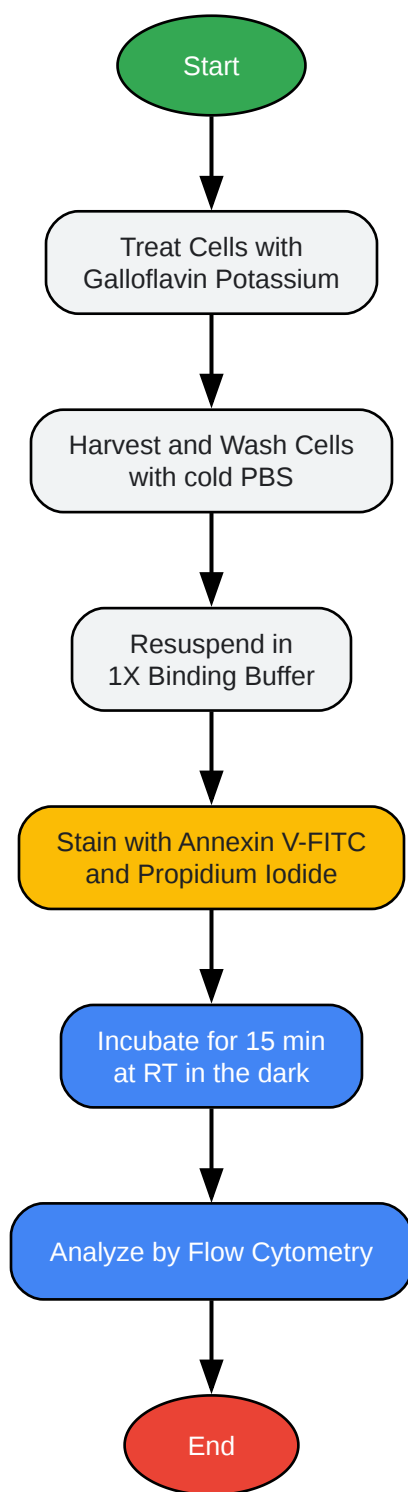
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.^{[14][15][16]}

Materials:

- Cancer cell lines
- **Galloflavin potassium**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed cells and treat with **Galloflavin potassium** for the desired time.
- Harvest the cells (including any floating cells) and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.



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